molecular formula C17H17N3O3S B6522038 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide CAS No. 951553-69-8

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B6522038
CAS RN: 951553-69-8
M. Wt: 343.4 g/mol
InChI Key: DVSLFSVJUGJZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide, commonly known as DEET, is a widely used insect repellent that has been in use since the 1940s. It is an odorless, colorless, and non-staining liquid that is typically applied directly to the skin or clothing. DEET has been used in both consumer and industrial applications, and is one of the most effective insect repellents available.

Scientific Research Applications

DEET has been extensively studied for its use in insect repellents and has been found to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and other biting insects. In addition, DEET has also been studied for its potential use as an antifungal agent, as well as for its potential use in controlling plant diseases.

Mechanism of Action

DEET works by blocking the insects’ ability to detect the presence of humans. It does this by disrupting the insects’ olfactory receptors, which are responsible for detecting odors. In addition, DEET has been shown to interfere with the insects’ ability to locate food sources, as well as to disrupt their mating behavior.
Biochemical and Physiological Effects
DEET has been found to be safe for use on humans, although some people may experience mild skin irritation when it is applied directly to the skin. In addition, DEET has been found to be toxic to some aquatic organisms, and should not be applied directly to water or aquatic habitats.

Advantages and Limitations for Lab Experiments

The main advantage of using DEET in laboratory experiments is its effectiveness against a wide range of insects. In addition, DEET is relatively inexpensive and easy to use. However, DEET should not be used in experiments involving aquatic organisms, as it may be toxic to them.

Future Directions

Future research on DEET could focus on its potential use as an antifungal agent, as well as its potential use in controlling plant diseases. In addition, further research could be conducted to examine the potential effects of DEET on human health, as well as its potential environmental impacts. Finally, additional research could be conducted to develop more effective and less toxic insect repellents.

Synthesis Methods

DEET is synthesized through a multi-step process that involves the reaction of 4-ethylphenylacetamide with 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl chloride. This reaction is followed by the addition of aqueous sodium hydroxide and the subsequent hydrolysis of the resulting product. The final product is then purified by distillation and crystallization.

properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-12-7-9-13(10-8-12)18-17(21)11-16-19-14-5-3-4-6-15(14)24(22,23)20-16/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSLFSVJUGJZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-ethylphenyl)acetamide

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